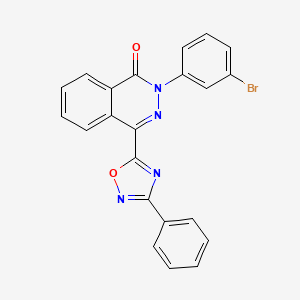

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

説明

2-(3-Bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted at the 2-position with a 3-bromophenyl group and at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety. This compound is of interest in medicinal chemistry and materials science due to the pharmacological relevance of phthalazinones (e.g., poly(ADP-ribose) polymerase inhibitors) and the structural versatility of oxadiazoles.

特性

IUPAC Name |

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN4O2/c23-15-9-6-10-16(13-15)27-22(28)18-12-5-4-11-17(18)19(25-27)21-24-20(26-29-21)14-7-2-1-3-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYYMJWQJJKXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazine that incorporates a bromophenyl group and an oxadiazole moiety. This combination has generated interest due to the potential biological activities exhibited by similar compounds, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of 2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step reactions starting from commercially available phthalazine derivatives. The introduction of the oxadiazole ring is achieved through cyclization reactions involving appropriate precursors such as phenyl hydrazines and carboxylic acids.

Antimicrobial Properties

Research has indicated that compounds containing phthalazine and oxadiazole structures possess significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures exhibit activity against a range of bacterial and fungal strains:

| Compound | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| 2d | Antifungal | Candida albicans | 1.23 |

| 2e | Antifungal | Candida parapsilosis | 1.23 |

The mechanism of action for these compounds often involves the inhibition of ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity .

Case Studies

A notable study focused on the biological evaluation of synthesized phthalazine derivatives, including those with oxadiazole groups. The results demonstrated that these compounds could inhibit the growth of various pathogens effectively. For example:

- Compound 5b , a derivative with an alkylated phthalazine moiety, showed promising activity against Staphylococcus aureus and Candida albicans, suggesting that structural modifications can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can be attributed to several factors:

- Electronegativity : The presence of electronegative atoms (like bromine) enhances the interaction with biological targets.

- Lipophilicity : Compounds with higher lipophilicity tend to penetrate cellular membranes more effectively, leading to improved biological activity.

- Functional Groups : The arrangement and type of substituents on the phenyl rings significantly influence the compound's interaction with target enzymes or receptors.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on analog data.

Key Observations:

Substituent Position and Electronic Effects: The 3-bromophenyl group on the target compound likely increases lipophilicity (logP ~4.4) compared to analogs with electron-donating groups (e.g., methoxy in Analog 1, logP 4.43). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets . Analog 1’s 2-bromophenyl substituent (vs.

Oxadiazole Modifications :

- The 3-phenyl substitution on the oxadiazole in the target compound contrasts with Analog 2’s 3,4-dimethylphenyl group. Methyl groups in Analog 2 could improve metabolic stability but reduce solubility compared to the target’s unsubstituted phenyl .

Synthetic Accessibility :

- highlights that oxadiazoles are typically synthesized via cyclization reactions of 1,3,4-oxadiazole precursors. The target’s synthesis likely follows similar pathways, though substituent positioning (e.g., bromophenyl vs. methyl groups) may require tailored conditions .

Analog 1’s methoxy group, for instance, could enhance solubility for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。